ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine is a compound that combines the properties of a strong diprotic sulfonic acid and a thiazole derivative. Ethane-1,2-disulfonic acid is known for its strong acidic nature with pKa values of -1.46 and -2.06 . The thiazole ring, on the other hand, is a heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethane-1,2-disulfonic acid typically involves the sulfonation of ethane derivatives under controlled conditions. The reaction conditions often include the use of strong sulfonating agents like sulfur trioxide or oleum .
For the synthesis of 5-ethyl-4-phenyl-1,3-thiazol-2-amine, common methods include the cyclization of appropriate thioamides with α-halo ketones or aldehydes. The reaction conditions usually involve heating in the presence of a base such as sodium ethoxide .
Industrial Production Methods: Industrial production of ethane-1,2-disulfonic acid involves large-scale sulfonation processes, often carried out in continuous reactors to ensure consistent quality and yield . The production of thiazole derivatives like 5-ethyl-4-phenyl-1,3-thiazol-2-amine may involve batch processes with stringent control over reaction parameters to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-disulfonic acid undergoes various reactions typical of strong acids, including neutralization, esterification, and sulfonation . It can also participate in oxidation-reduction reactions due to its strong acidic nature.
5-ethyl-4-phenyl-1,3-thiazol-2-amine can undergo electrophilic substitution reactions at the thiazole ring, particularly at the C-5 position . It can also participate in nucleophilic substitution reactions at the C-2 position .
Common Reagents and Conditions: Common reagents for reactions involving ethane-1,2-disulfonic acid include bases (e.g., sodium hydroxide) for neutralization and alcohols for esterification . For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, reagents like halogens and nucleophiles are commonly used in substitution reactions .
Major Products Formed: The major products formed from reactions involving ethane-1,2-disulfonic acid include salts, esters, and sulfonated derivatives . For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, the products include various substituted thiazoles with potential biological activities .
Scientific Research Applications
Ethane-1,2-disulfonic acid is used in pharmaceutical formulations as a counterion for active ingredients, enhancing their solubility and stability . It is also used in chemical synthesis as a strong acid catalyst .
5-ethyl-4-phenyl-1,3-thiazol-2-amine has diverse applications in medicinal chemistry due to its biological activities. It is used in the development of antimicrobial, antifungal, antiviral, and anticancer agents . The thiazole ring is a key structural component in many drugs, making this compound valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of ethane-1,2-disulfonic acid primarily involves its strong acidic nature, which allows it to donate protons readily, facilitating various chemical reactions . In pharmaceutical formulations, it acts as a counterion, enhancing the solubility and bioavailability of active ingredients .
For 5-ethyl-4-phenyl-1,3-thiazol-2-amine, the mechanism of action involves interactions with biological targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, modulating their activity . This makes it effective in various therapeutic applications, including antimicrobial and anticancer treatments .
Comparison with Similar Compounds
Similar Compounds:
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- Sulfathiazole
- Ritonavir
- Abafungin
- Bleomycine
- Tiazofurin
Uniqueness: Ethane-1,2-disulfonic acid is unique due to its strong diprotic acidic nature, making it highly effective in applications requiring strong acids . Its ability to form stable salts with pharmaceutical ingredients sets it apart from other sulfonic acids .
5-ethyl-4-phenyl-1,3-thiazol-2-amine stands out due to its diverse biological activities and the versatility of the thiazole ring in drug design . Its ability to undergo various chemical modifications allows for the development of a wide range of therapeutic agents .
Properties
CAS No. |
31784-91-5 |
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Molecular Formula |
C24H30N4O6S4 |
Molecular Weight |
598.8 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/2C11H12N2S.C2H6O6S2/c2*1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;3-9(4,5)1-2-10(6,7)8/h2*3-7H,2H2,1H3,(H2,12,13);1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
FUDQPNRWKDLWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2.CCC1=C(N=C(S1)N)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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